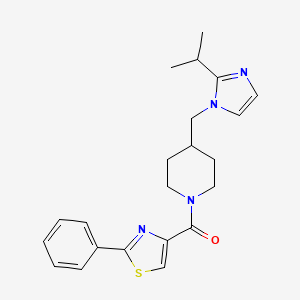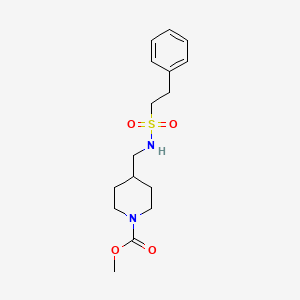
Methyl 4-((2-phenylethylsulfonamido)methyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-((2-phenylethylsulfonamido)methyl)piperidine-1-carboxylate, also known as MPPC, is a chemical compound that has been synthesized for its potential use in scientific research. This compound has shown promising results in various studies, and its potential applications are being explored in the field of biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
Synthetic Intermediates and Pharmacological Interest
The chemical compound under discussion, while not directly mentioned, is closely related to derivatives and analogs utilized in various synthetic and pharmacological research contexts. For example, research has demonstrated the use of piperidine derivatives as synthetic intermediates, particularly in the synthesis of natural products and compounds with pharmacological interest. Studies have shown their applications in the preparation of emetine-like antiepileptic agents, herbicide agents, and therapeutic agents for liver disorders, highlighting the broad spectrum of potential medicinal and agricultural applications (Ibenmoussa et al., 1998).
Medicinal Chemistry Synthesis
Further research into the palladium-catalyzed CH functionalization has opened pathways for the synthesis of oxindoles and related compounds, demonstrating the versatility of piperidine derivatives in medicinal chemistry synthesis. These methodologies are foundational in the development of inhibitors for enzymes like the serine palmitoyl transferase, underscoring their importance in drug discovery and development (Magano et al., 2014).
Anticancer Agents
The synthesis and evaluation of piperidine derivatives have led to the identification of promising anticancer agents. For instance, novel propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have been synthesized and evaluated, showing potent anticancer activity in vitro. This suggests a potential pathway for developing new therapeutic agents targeting cancer (Rehman et al., 2018).
Molecular Structure and Hydrogen Bonding
Research into the molecular structure of piperidine derivatives has revealed the importance of hydrogen bonding and C-H…π interactions in stabilizing these compounds. The study of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate, for example, illustrates how these interactions contribute to the stability of the compound's crystal structure, providing insights into the design of more effective pharmaceutical agents (Khan et al., 2013).
Corrosion Inhibition
Piperidine derivatives have also been studied for their potential in corrosion inhibition, particularly for iron. Quantum chemical calculations and molecular dynamics simulations have been utilized to investigate the adsorption and inhibition properties of these compounds, demonstrating their effectiveness in protecting metal surfaces from corrosion. This research has significant implications for industries where metal preservation is crucial (Kaya et al., 2016).
Eigenschaften
IUPAC Name |
methyl 4-[(2-phenylethylsulfonylamino)methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-22-16(19)18-10-7-15(8-11-18)13-17-23(20,21)12-9-14-5-3-2-4-6-14/h2-6,15,17H,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJIAXAZIFZFFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNS(=O)(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-4-({1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2801052.png)
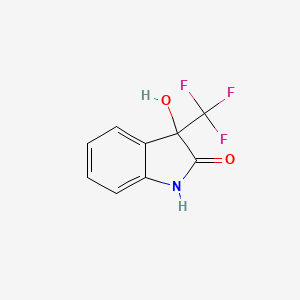

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B2801060.png)
![N-[(5-benzoylthiophen-2-yl)methyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2801061.png)

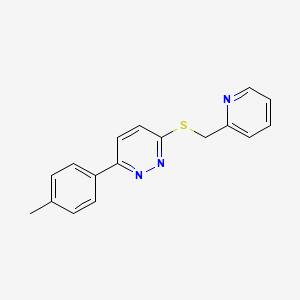
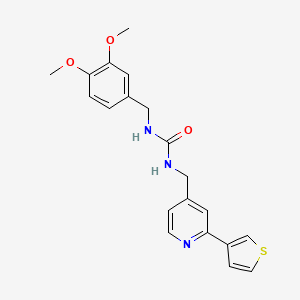

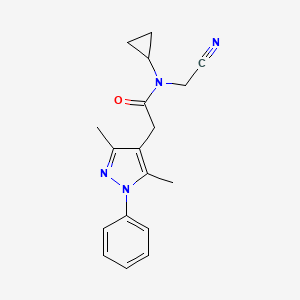
![2-(2-methoxy-4-methylphenoxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2801070.png)
![N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-methylpropanamide](/img/structure/B2801071.png)
